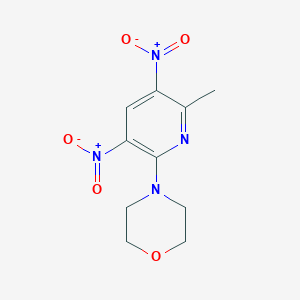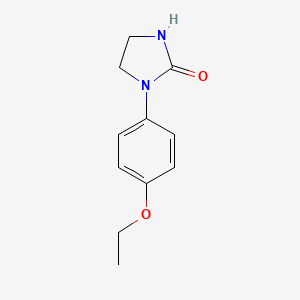
N-苄基-1,1,1-三氟丙-2-胺盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Benzyl-1,1,1-trifluoropropan-2-amine;hydrochloride is a chemical compound with the molecular formula C10H12F3N·HCl It is a derivative of propan-2-amine, where the hydrogen atoms on the carbon adjacent to the amine group are replaced by trifluoromethyl and benzyl groups
科学研究应用
N-Benzyl-1,1,1-trifluoropropan-2-amine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-1,1,1-trifluoropropan-2-amine;hydrochloride typically involves the reaction of benzylamine with 1,1,1-trifluoroacetone under acidic conditions to form the intermediate N-Benzyl-1,1,1-trifluoropropan-2-amine. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of N-Benzyl-1,1,1-trifluoropropan-2-amine;hydrochloride may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and solvents can also play a crucial role in enhancing the reaction rate and selectivity.
化学反应分析
Types of Reactions
N-Benzyl-1,1,1-trifluoropropan-2-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The trifluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as sodium azide or thiolates can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of N-Benzyl-1,1,1-trifluoropropan-2-imine or N-Benzyl-1,1,1-trifluoropropan-2-nitrile.
Reduction: Formation of N-Benzyl-1,1,1-trifluoropropan-2-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
作用机制
The mechanism of action of N-Benzyl-1,1,1-trifluoropropan-2-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with its target, potentially inhibiting or activating specific biochemical pathways.
相似化合物的比较
Similar Compounds
- N-Benzyl-1,1,1-trifluoropropan-2-imine
- N-Benzyl-1,1,1-trifluoropropan-2-nitrile
- N-Benzyl-1,1,1-trifluoropropan-2-amine
Uniqueness
N-Benzyl-1,1,1-trifluoropropan-2-amine;hydrochloride is unique due to its combination of a benzyl group and a trifluoromethyl group, which imparts distinct chemical and physical properties. These properties make it a valuable compound for various applications, particularly in the development of new pharmaceuticals and specialty chemicals.
属性
IUPAC Name |
N-benzyl-1,1,1-trifluoropropan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N.ClH/c1-8(10(11,12)13)14-7-9-5-3-2-4-6-9;/h2-6,8,14H,7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEDVHVQIDJFNML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)NCC1=CC=CC=C1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[(4-Hydroxy-3-methoxy-5-methylphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2576119.png)




![N-(5-chloro-2-methoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2576127.png)
![(Z)-methyl 2-(2-((3-fluorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2576130.png)




